molecular formula C13H20ClNO B6208700 N-cyclohexyl-4-methoxyaniline hydrochloride CAS No. 100617-39-8

N-cyclohexyl-4-methoxyaniline hydrochloride

Cat. No.: B6208700
CAS No.: 100617-39-8
M. Wt: 241.76 g/mol
InChI Key: HSOORPSOCNAQJZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxyaniline hydrochloride is an organic compound with the molecular formula C13H20ClNO. It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclohexyl group and the para position of the benzene ring is substituted with a methoxy group. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methoxyaniline hydrochloride typically involves the reaction of 4-methoxyaniline with cyclohexylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methoxyaniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-cyclohexyl-4-methoxyaniline hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyl group and the methoxy group in the para position enhances its reactivity and makes it suitable for various applications in research and industry .

Properties

CAS No.

100617-39-8

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

N-cyclohexyl-4-methoxyaniline;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;/h7-11,14H,2-6H2,1H3;1H

InChI Key

HSOORPSOCNAQJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCCC2.Cl

Purity

95

Origin of Product

United States

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